molecular formula C15H19N5O3S B4015122 N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide

N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide

Cat. No. B4015122
M. Wt: 349.4 g/mol
InChI Key: HYLGAWGZEGUDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK.

Mechanism of Action

TAK-659 is a highly selective inhibitor of BTK. It binds to the ATP-binding site of BTK and prevents its activation, leading to the inhibition of downstream signaling pathways. This results in the suppression of B-cell proliferation and survival, leading to the death of cancerous B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent antitumor activity in preclinical models of CLL, MCL, and WM. It has also been shown to be effective in reducing the levels of autoantibodies in animal models of autoimmune diseases. TAK-659 has been well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages as a research tool. It is highly selective for BTK, which reduces off-target effects and improves the accuracy of research findings. It is also available in a pure form, which ensures consistent results across experiments. However, TAK-659 has some limitations as a research tool. It is relatively expensive, which may limit its use in large-scale experiments. It also has a short half-life, which may require frequent dosing in animal studies.

Future Directions

TAK-659 has significant potential as a therapeutic agent for the treatment of cancer and autoimmune diseases. Future research could focus on optimizing its dosing and delivery, investigating its efficacy in combination with other drugs, and exploring its potential use in other diseases. Additionally, further studies are needed to fully understand the mechanism of action of TAK-659 and its effects on the immune system.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the proliferation and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom's macroglobulinemia (WM). TAK-659 has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-11-4-2-3-9-20(11)24(22,23)13-7-5-12(6-8-13)18-15(21)14-16-10-17-19-14/h5-8,10-11H,2-4,9H2,1H3,(H,18,21)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLGAWGZEGUDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
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N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
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N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 4
N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 5
N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide

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